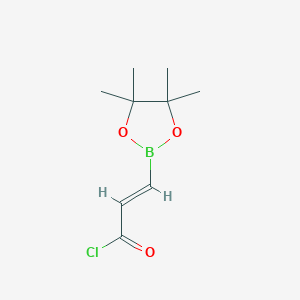
(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene is a polyunsaturated hydrocarbon with four conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired tetraene. Another method includes the use of cross-coupling reactions, such as the Suzuki or Heck reactions, which involve the coupling of alkenyl halides with alkenyl boronic acids or alkenyl stannanes under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, is common to facilitate the formation of the conjugated tetraene structure .
化学反応の分析
Types of Reactions
(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, OsO4
Reducing Agents: Hydrogen gas with palladium or platinum catalysts
Halogenating Agents: Br2, Cl2
Major Products Formed
Epoxides: Formed through oxidation reactions
Diols: Resulting from further oxidation of epoxides
Saturated Hydrocarbons: Produced via hydrogenation
Halogenated Derivatives: Formed through substitution reactions
科学的研究の応用
(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene has several scientific research applications:
作用機序
The mechanism of action of (3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react with other molecules. The pathways involved often include electron transfer processes and the formation of covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
- (3E,5E,9E,11E)-2-(Lactoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraene
- (9E,11E)-Conjugated Linoleic Acid
Uniqueness
(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene is unique due to its specific arrangement of conjugated double bonds, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in the synthesis of advanced materials and in studies of reaction mechanisms involving conjugated systems .
特性
CAS番号 |
90130-70-4 |
|---|---|
分子式 |
C19H32 |
分子量 |
260.5 g/mol |
IUPAC名 |
(3E,6E,9E,11E)-nonadeca-3,6,9,11-tetraene |
InChI |
InChI=1S/C19H32/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h5,7,11,13,16-19H,3-4,6,8-10,12,14-15H2,1-2H3/b7-5+,13-11+,18-16+,19-17+ |
InChIキー |
OVZCIKHRKAWMCA-AJXYAKIRSA-N |
異性体SMILES |
CCCCCCC/C=C/C=C/C/C=C/C/C=C/CC |
正規SMILES |
CCCCCCCC=CC=CCC=CCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14142949.png)

![(2S,6R)-6-[(3R,5R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B14142956.png)


![3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14142962.png)


![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B14142973.png)
![2,2-Dimethyl-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14142980.png)

![4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole](/img/structure/B14142992.png)
![2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14143000.png)
